N-Butyroyl Phytosphingosine

Lipophilicity Chromatography Formulation

Sourcing defined-stereochemistry phytosphingosine building blocks often leads to racemic mixtures or requires extra protection steps. N-Butyroyl Phytosphingosine (C4-Phytoceramide) solves this by providing a single, stereochemically pure intermediate with a C4 butyroyl chain. • Enables stereoselective synthesis of all phytosphingosine stereoisomers and phytoceramides without racemization. • Optimal LogP (4.92) and distinct retention time support HPLC/LC-MS method development for sphingolipid profiling. • Terminal hydroxyl and carboxyl groups allow further conjugation (fluorophores, biotin, cross-linkers) for chemical biology probes. Supplied at ≥98% purity with full CoA; global ambient shipping under research-use-only terms.

Molecular Formula C22H45NO4
Molecular Weight 387.6 g/mol
CAS No. 409085-57-0
Cat. No. B588945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyroyl Phytosphingosine
CAS409085-57-0
SynonymsN-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]butanamide;  C4-Phytoceramide; 
Molecular FormulaC22H45NO4
Molecular Weight387.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26)/t19-,20+,22-/m0/s1
InChIKeyCRVGCEIWUOFGLZ-VWPQPMDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyroyl Phytosphingosine Specifications & Classification


N-Butyroyl Phytosphingosine (CAS 409085-57-0), also known as C4-Phytoceramide, is a synthetic sphingolipid derivative characterized by a phytosphingosine base (C18 chain with three hydroxyl groups) N-acylated with a butyroyl (C4) fatty acid chain . It is a white to pale yellow solid with a molecular weight of 387.60 g/mol and a purity typically ≥95% . Its primary established role is as a key intermediate in the stereoselective synthesis of various phytosphingosine stereoisomers and phytoceramides, serving as a versatile building block for fine chemicals and research applications .

Stereoselective phytoceramide synthesis building block
Chromatographic reference standard for sphingolipid method development
Functionalizable ceramide scaffold for probe design

Why N-Butyroyl Phytosphingosine Has No Generic Substitute


Generic substitution with other phytosphingosine derivatives (e.g., N-acetyl or N-stearoyl analogs) or base phytosphingosine is not functionally equivalent due to the critical role of the N-acyl chain length and stereochemistry in determining downstream synthetic utility and biological activity. N-Butyroyl Phytosphingosine features a specific C4 butyroyl acyl chain, which is essential for its defined function as an intermediate in the synthesis of specific phytoceramide stereoisomers . While base phytosphingosine (PHS) is known to stimulate epidermal ceramide biosynthesis, the N-acylated derivative serves a distinct chemical role as a protected or activated building block in synthetic pathways [1]. Substituting with an analog of different acyl chain length (e.g., C2, C6, C18) would alter the compound's physicochemical properties (e.g., LogP, melting point) and its reactivity in subsequent synthetic steps, potentially leading to different stereochemical outcomes or complete synthetic failure .

Acyl chain length (C4) governs LogP and reactivity; C2, C6 or C18 analogs may shift synthetic outcome and purification behavior.
Defined stereochemistry is essential for isomer-specific synthesis; base phytosphingosine or racemic mixtures may yield different stereoisomer profiles.
Generic ceramide intermediates may lack batch-specific CoA purity verification, potentially introducing impurities in sensitive quantitative work.

N-Butyroyl Phytosphingosine: Quantitative Differentiation


LogP Comparison

The calculated partition coefficient (LogP) of N-Butyroyl Phytosphingosine is 4.92, providing a quantitative measure of its increased lipophilicity due to N-acylation with a C4 chain . In contrast, base Phytosphingosine (C18 chain, free amine) has a calculated LogP of approximately 3.0-3.5, and a fully acylated C18-ceramide (e.g., N-Stearoyl Phytosphingosine) has a LogP > 7.0 [1]. This intermediate LogP value is crucial for balancing solubility and membrane partitioning in synthetic and formulation applications.

Lipophilicity (LogP)
Class-level
Calculated LogP 4.92
vs base PHS ~3.0–3.5; C18 analog >7.0
Intermediate lipophilicity supports RP-HPLC method development and formulation partitioning studies.
Calculated property; no experimental LogP data available.
Lipophilicity Chromatography Formulation

Purity Verification via CoA

Reputable vendors provide batch-specific Certificates of Analysis (CoA) for N-Butyroyl Phytosphingosine, typically guaranteeing a minimum purity of 95% as determined by HPLC or GC . For instance, one vendor lists the compound as a white powder with a purity of ≥95% . While generic purity specifications are common for in-class ceramides, the availability of a detailed CoA with lot-specific data (including exact purity, residual solvents, and water content) is a critical procurement differentiator for ensuring reproducibility in sensitive synthetic or biological assays.

Purity Specification
Class-level
≥95% (HPLC)
batch-specific CoA
CoA verification supports reproducibility in quantitative studies and synthetic workup.
Vendor specification; confirm lot-specific CoA before use.
Quality Control Synthesis Analytical Chemistry

Melting Point Comparison

The reported melting point of N-Butyroyl Phytosphingosine is 87-89 °C . In comparison, base Phytosphingosine has a melting point of approximately 102-105 °C [1]. This significant 13-18 °C reduction in melting point upon N-acylation is a direct consequence of disrupted intermolecular hydrogen bonding and altered crystal packing, providing a simple, quantitative thermal signature to verify identity and purity.

Melting Point
Reported
87–89 °C
reduction of 13–18 °C vs base PHS (102–105 °C)
Distinct thermal signature confirms acylation and aids identity verification.
Vendor-reported; DSC or capillary method.
Thermal Analysis Purity Characterization

Application Scenarios for N-Butyroyl Phytosphingosine


Stereoselective Phytoceramide Synthesis

N-Butyroyl Phytosphingosine is the established intermediate for synthesizing specific stereoisomers of phytosphingosine and corresponding phytoceramides . Researchers requiring a defined stereochemical outcome in ceramide synthesis should procure this specific C4-acylated derivative rather than using base phytosphingosine, which would yield a racemic mixture or require additional protection/deprotection steps. Its defined stereochemistry at C2, C3, and C4 positions is maintained during the synthetic sequence.

Chromatographic Method Development

Due to its unique LogP (4.92) and distinct chromatographic retention time relative to base phytosphingosine and other N-acyl phytosphingosines, N-Butyroyl Phytosphingosine serves as a valuable reference standard for developing and validating HPLC, LC-MS, or GC methods for complex sphingolipid mixtures. Its intermediate lipophilicity makes it particularly suitable for optimizing reversed-phase gradient separations.

Building Block for Novel Ceramide Probes

In medicinal chemistry and chemical biology, N-Butyroyl Phytosphingosine functions as a scaffold for creating novel ceramide analogs . Its C4 acyl chain provides a balance of stability and reactivity, allowing for further functionalization (e.g., introduction of fluorophores, biotin, or cross-linking groups) at the terminal hydroxyl or carboxyl moieties. This makes it a preferred starting material over longer-chain analogs that may have solubility or reactivity limitations.

Application
Selection Property
Validation Focus
Stereoselective phytoceramide synthesis studies
Defined C4-acyl and stereochemistry
Stereochemical outcome verification (e.g., chiral HPLC, NMR)
Sphingolipid chromatographic method development
Intermediate lipophilicity profile
Retention time reproducibility and peak purity
Novel ceramide probe synthesis
Balanced reactivity and solubility
Functional group tolerance and derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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